molecular formula C10H12ClNO2 B11946382 ethyl N-(2-chloro-6-methylphenyl)carbamate CAS No. 99359-81-6

ethyl N-(2-chloro-6-methylphenyl)carbamate

Cat. No.: B11946382
CAS No.: 99359-81-6
M. Wt: 213.66 g/mol
InChI Key: OXUCBILSFSUFLO-UHFFFAOYSA-N
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Description

Ethyl N-(2-chloro-6-methylphenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.666 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloro-6-methylaniline+ethyl chloroformateethyl N-(2-chloro-6-methylphenyl)carbamate+HCl\text{2-chloro-6-methylaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-chloro-6-methylaniline+ethyl chloroformate→ethyl N-(2-chloro-6-methylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-chloro-6-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the aromatic ring can be substituted by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and phenols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Scientific Research Applications

Ethyl N-(2-chloro-6-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chlorine and methyl groups on the aromatic ring.

Properties

CAS No.

99359-81-6

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

OXUCBILSFSUFLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1Cl)C

Origin of Product

United States

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